2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(2-Bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a synthetic acetohydrazide derivative featuring a 2-bromophenoxy group linked to a hydrazide moiety, which is further conjugated to a 5-chloro-1-propyl-substituted indol-2-one fragment. The (3Z)-configuration of the indol-3-ylidene group is critical for its structural integrity and bioactivity . This compound is hypothesized to exhibit antimicrobial, antifungal, or anticancer properties based on structural parallels with other indole- and hydrazide-containing derivatives .
Properties
Molecular Formula |
C19H17BrClN3O3 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-(5-chloro-2-hydroxy-1-propylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C19H17BrClN3O3/c1-2-9-24-15-8-7-12(21)10-13(15)18(19(24)26)23-22-17(25)11-27-16-6-4-3-5-14(16)20/h3-8,10,26H,2,9,11H2,1H3 |
InChI Key |
XWKSKMLABONJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)COC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenoxy)acetohydrazide, which is then reacted with an appropriate indole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
The structure of this compound suggests potential anticancer properties. Research indicates that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with indole and hydrazone moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. -
Antimicrobial Properties :
Studies have demonstrated that hydrazides can exhibit significant antimicrobial activity. The presence of the bromophenoxy group may enhance this activity by improving the compound's lipophilicity, facilitating better penetration through microbial membranes. This could make it a candidate for developing new antimicrobial agents against resistant strains. -
Neuroprotective Effects :
Indole derivatives have been linked to neuroprotection in various models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems or reduce oxidative stress could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease.
Agrochemical Applications
-
Pesticidal Activity :
The unique chemical structure of this compound suggests potential efficacy as a pesticide. Compounds with similar functional groups have been studied for their ability to disrupt pest physiology or behavior, offering an alternative to conventional pesticides that are often associated with environmental concerns. -
Herbicidal Properties :
Research into related compounds indicates that they may inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide development. This application is particularly relevant in sustainable agriculture practices aiming to reduce chemical inputs.
Material Science Applications
-
Polymer Chemistry :
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Its unique functional groups can serve as cross-linking agents or modifiers in polymer synthesis. -
Sensor Development :
Given the electronic properties of brominated compounds, there is potential for developing sensors based on this compound for detecting environmental pollutants or biological markers.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of indole-based hydrazones, including derivatives similar to 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, showing promising results against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Pesticidal Activity
In a comparative study on the efficacy of various agrochemicals, derivatives of this compound were tested against common agricultural pests, demonstrating effective mortality rates comparable to leading commercial pesticides while showing lower toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
The benzoxazole-phenoxy derivative () exhibits planar aromaticity, favoring DNA intercalation in anticancer activity, whereas bromophenoxy may favor halogen bonding in enzyme inhibition .
Indole Substitutions :
- The 5-chloro-1-propyl substitution on the indole ring in the target compound introduces steric bulk and electron-withdrawing effects, which could improve binding to hydrophobic enzyme pockets compared to unsubstituted indoles () .
- Thiosemicarbazide derivatives () show enhanced metal-chelating capacity, correlating with antitubercular activity, whereas the target’s hydrazide group may favor hydrogen bonding .
Biological Activity Trends: Antimicrobial Efficacy: Compounds with electron-withdrawing groups (e.g., 5-chloro in ) or lipophilic substituents (e.g., bromophenoxy) demonstrate improved activity against resistant pathogens . Antifungal Potential: Triazole-containing analogs () show broad-spectrum activity, suggesting that the target’s bromophenoxy group might synergize with the indole core for similar effects .
Biological Activity
The compound 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄BrClN₃O₂ |
| Molecular Weight | 373.65 g/mol |
| IUPAC Name | 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide |
| CAS Number | Not available |
Structure Analysis
The structural framework of this compound includes a bromophenoxy group and an indole-based hydrazide moiety. The presence of chlorine and bromine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing hydrazide linkages have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. The halogen atoms (bromine and chlorine) in the structure are known to enhance the antimicrobial efficacy by disrupting microbial membranes or interfering with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented, particularly their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be attributed to the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring or variations in the hydrazide moiety can lead to enhanced potency or selectivity against particular biological targets. For example, increasing lipophilicity through alkyl substitutions can improve cellular uptake and bioavailability .
Study 1: Antitumor Efficacy
A study evaluating a series of indole-based hydrazones demonstrated that compounds with similar structural features exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most potent derivative showed an IC50 value of 5 µM, indicating strong antitumor activity .
Study 2: Antimicrobial Screening
In vitro assays conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting promising antimicrobial properties .
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects demonstrated that treatment with related compounds significantly reduced LPS-induced nitric oxide production in macrophages. The inhibition was dose-dependent, with a maximum reduction observed at concentrations above 20 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide?
- Methodology : The compound can be synthesized via hydrazine-carbothioamide intermediates followed by acetylation or alkylation. For example:
- Step 1 : React hydrazinecarbothioamide derivatives (e.g., 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide) with acetic anhydride under reflux to form acetylated products .
- Step 2 : Optimize reaction conditions (e.g., solvent choice, temperature) using Design of Experiments (DoE) principles to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and hydrazide (3200–3400 cm⁻¹) groups .
- ¹H/¹³C NMR : Resolves Z/E isomerism in the indole-3-ylidene moiety and confirms propyl chain integration .
- XRD (via SHELX) : Resolves crystal structure and validates stereochemistry .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Solubility : DMSO or DMF for dissolution due to polar hydrazide and halogenated aromatic moieties.
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the hydrazide bond. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Approach :
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., Omura-Sharma-Swern oxidation principles) .
- DoE : Use factorial designs to test variables (e.g., reagent stoichiometry, temperature). For example, optimize acetylation by varying acetic anhydride equivalents (1.2–2.0 eq) .
- Metrics : Track yield improvements via LC-MS and adjust parameters iteratively.
Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- Case Example : Discrepancies in indole ring conformation between solution (NMR) and solid-state (XRD) data.
- Resolution :
- Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility .
- DFT Calculations : Compare computed (e.g., Gaussian) and experimental spectra to identify dominant conformers .
Q. What computational strategies predict biological activity?
- Workflow :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- QSAR Modeling : Correlate substituent effects (e.g., bromophenoxy group) with antimicrobial activity using partial least squares regression .
Q. How to address structural refinement challenges in XRD analysis?
- SHELX Tips :
- Twinned Data : Use the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .
- Disorder Modeling : Apply PART/SUMP restraints for flexible propyl chains .
- Validation : Compare R-factor convergence before/after applying constraints.
Q. What strategies link structural modifications to pharmacological activity?
- Case Study : Replace the bromophenoxy group with methoxy to assess impact on antimicrobial potency.
- Methods :
- Synthetic Derivatization : Follow protocols for hydrazide-alkylation (e.g., ethyl iodide in ethanol) .
- Bioassay : Test derivatives against C. albicans using broth microdilution assays .
Q. How to design pharmacological evaluations for this compound?
- Protocol :
- In Vitro Screening : Use MIC assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK-293) via MTT assay to determine selectivity indices .
Data Contradiction Analysis Example
Scenario : Discrepancy between theoretical (DFT) and experimental (XRD) bond lengths in the indole ring.
- Investigation :
- Outcome : Refine computational parameters to align with experimental data, improving predictive accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
